N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide
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Overview
Description
N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide is a compound that belongs to the class of N-heterocyclic compounds. This compound features a pyrazolo[1,5-a]pyridine core, which is a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyridine rings. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and material science due to its significant photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide typically involves the cycloaddition of pyridine N-imine with alkynyl compounds followed by condensation with hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of materials with specific photophysical properties
Mechanism of Action
The mechanism of action of N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features additional nitrogen atoms in the ring system
Uniqueness
N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide is unique due to its specific ring structure and the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-11(15)12-7-9-8-13-14-6-4-3-5-10(9)14/h2-6,8H,1,7H2,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGNJFFXTFGODY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C2C=CC=CN2N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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